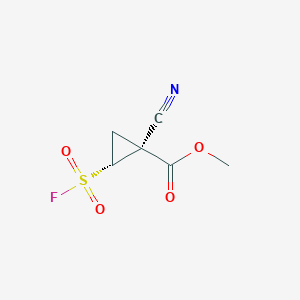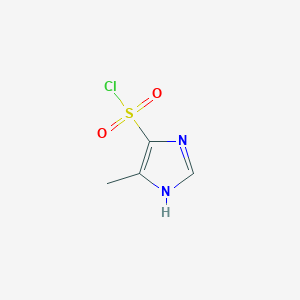![molecular formula C6H9NO B6602225 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene CAS No. 2649084-09-1](/img/structure/B6602225.png)
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene, also known as MABCH, is a highly versatile intermediate in organic synthesis. It is a five-membered cyclic hydrocarbon with a molecular formula of C6H10O. MABCH is used in a variety of applications, from drug synthesis to polymer synthesis. The synthesis of MABCH is relatively simple and can be carried out in a variety of ways.
Mécanisme D'action
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene is a highly reactive intermediate in organic synthesis. Its reactivity is due to its highly strained ring structure, which makes it susceptible to nucleophilic attack. This compound can react with a variety of nucleophiles, including alcohols, amines, and carboxylic acids. This reactivity makes this compound a useful intermediate in a variety of synthetic reactions, including condensation reactions and substitution reactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological systems. As such, this compound can be considered to be a safe intermediate in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene has several advantages for laboratory experiments. It is a highly reactive intermediate, making it useful for a variety of synthetic reactions. It is also relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, this compound also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can make it difficult to control in some synthetic reactions.
Orientations Futures
The potential future directions for 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene are numerous. This compound could be used to synthesize a variety of drugs and polymers, including antibiotics, anti-inflammatory drugs, anti-cancer drugs, polyurethanes, polyamides, and polyesters. This compound could also be used to synthesize a variety of dyes and pigments. Additionally, this compound could be used as a starting material in a variety of organic synthesis reactions, such as condensation reactions and substitution reactions. Finally, this compound could be used to develop new methods of synthesis, such as catalytic reactions and asymmetric syntheses.
Méthodes De Synthèse
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene can be synthesized from a variety of starting materials, including cyclohexene, cyclohexanol, and cyclohexanone. The most common method of synthesis is the reaction of cyclohexene with a mixture of sulfuric acid and acetic anhydride. This reaction yields a mixture of this compound and cyclohexanol, which can then be separated by distillation. Other methods of synthesis include the reaction of cyclohexanone with ethanethiol and the reaction of cyclohexanol with ethyl chloroformate.
Applications De Recherche Scientifique
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene is widely used in scientific research, particularly in the synthesis of drugs and polymers. In drug synthesis, this compound is used to synthesize a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer drugs. In polymer synthesis, this compound is used to synthesize a variety of polymers, including polyurethanes, polyamides, and polyesters. This compound is also used in the synthesis of dyes and pigments.
Propriétés
IUPAC Name |
2-methoxy-3-azabicyclo[3.1.0]hex-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNVTIJDNPODBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC2C1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)

![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)



![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)